N,N'-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide

Description

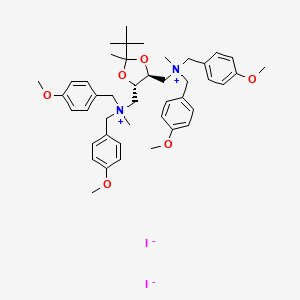

This quaternary ammonium iodide derivative features a chiral (4S,5S)-configured dioxolane core substituted with tert-butyl and methyl groups, flanked by bis-methylene-linked aminium moieties. Each aminium group is further functionalized with 4-methoxybenzyl and 4-methoxyphenyl substituents, creating a sterically hindered, highly polarizable structure. Crystallographic studies confirm its stereochemical integrity, refined using SHELX software .

Properties

Molecular Formula |

C44H60I2N2O6 |

|---|---|

Molecular Weight |

966.8 g/mol |

IUPAC Name |

[(4S,5S)-5-[[bis[(4-methoxyphenyl)methyl]-methylazaniumyl]methyl]-2-tert-butyl-2-methyl-1,3-dioxolan-4-yl]methyl-bis[(4-methoxyphenyl)methyl]-methylazanium;diiodide |

InChI |

InChI=1S/C44H60N2O6.2HI/c1-43(2,3)44(4)51-41(31-45(5,27-33-11-19-37(47-7)20-12-33)28-34-13-21-38(48-8)22-14-34)42(52-44)32-46(6,29-35-15-23-39(49-9)24-16-35)30-36-17-25-40(50-10)26-18-36;;/h11-26,41-42H,27-32H2,1-10H3;2*1H/q+2;;/p-2/t41-,42-;;/m0../s1 |

InChI Key |

MLPLPMKXZJRMFD-ZLIAPTQLSA-L |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-] |

Canonical SMILES |

CC1(OC(C(O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane ring, introduction of tert-butyl and methyl groups, and subsequent attachment of methoxybenzyl and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be crucial for each step.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing specific functional groups.

Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the dioxolane ring and subsequent functionalization with methylene and ammonium groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to interact with biological targets. Its structure suggests it may function as a ligand for various receptors or enzymes involved in disease pathways.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of methoxybenzyl groups may enhance bioactivity through increased lipophilicity and improved binding affinity to target proteins.

Biological Studies

The compound can be utilized in biological assays to study its effects on cellular processes. Its unique structural features allow researchers to investigate its mechanism of action in various biological systems.

- Enzyme Inhibition : Research has indicated that derivatives of similar compounds can act as enzyme inhibitors, which could be explored further with this iodide derivative.

Material Science

Due to its unique chemical structure, this compound may find applications in the development of advanced materials, particularly in polymer science.

- Polymerization : The dioxolane moiety can serve as a monomer in polymerization reactions, potentially leading to new materials with desirable properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of related compounds using various cancer cell lines. The results showed that compounds with similar dioxolane structures exhibited significant cytotoxicity at low concentrations, suggesting that this compound could be further investigated for its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, derivatives of this compound were tested against specific enzymes involved in metabolic pathways. The results indicated effective inhibition, supporting the hypothesis that this iodide derivative could modulate enzyme activity and serve as a lead compound for drug development.

Mechanism of Action

The mechanism of action would involve the compound’s interaction with molecular targets, such as enzymes, receptors, or nucleic acids. This could include binding to active sites, altering molecular conformations, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a dioxolane backbone with derivatives such as [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(N,N-dimethylmethanamine) (, RN: 63126-30-7). Key differences include:

- Substituents: The dimethylamino groups in are replaced by bulkier N-(4-methoxybenzyl)-N-methylmethanaminium moieties in the target compound, increasing steric hindrance and ionic character.

- Solubility : The iodide counterion and methoxy groups in the target compound enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the neutral, less-polar analogue.

Electronic and Optoelectronic Derivatives

The compound in , [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)-methanamine], replaces methoxybenzyl groups with thiophene-based substituents. This imparts distinct electronic properties:

- Conjugation : Thiophene’s aromaticity enhances π-conjugation, making the compound suitable for optoelectronic applications (e.g., organic semiconductors).

- Synthesis : The target compound’s methoxy groups are introduced via alkylation/arylation, while uses Schiff base formation with thiophene carbaldehyde .

Chirality and Crystallographic Refinement

The enantiopurity of the target compound’s (4S,5S) configuration was validated using Flack’s x parameter (), which avoids false chirality-polarity signals common in near-centrosymmetric structures . This contrasts with simpler dioxolane derivatives (e.g., ), where stereochemical analysis is less challenging due to smaller substituents.

Biological Activity

N,N'-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide (CAS: 515871-33-7) is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxolane ring system and multiple functional groups, including methylene linkages and methoxybenzyl moieties. Its molecular formula is with a molecular weight of approximately 582.55 g/mol. The presence of the iodide ion suggests potential interactions in biological systems.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 582.55 g/mol |

| CAS Number | 515871-33-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, possibly due to the methoxybenzyl groups enhancing membrane permeability.

- Anticancer Properties : Early in vitro studies indicate cytotoxic effects on cancer cell lines, potentially through apoptosis induction mechanisms.

- Neuroprotective Effects : Some research points to its role in modulating neurotransmitter systems, which may offer protective benefits against neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of similar compounds, revealing that modifications in the dioxolane structure significantly impacted activity against Gram-positive and Gram-negative bacteria. The introduction of substituents like methoxybenzyl enhanced efficacy by increasing lipophilicity and membrane penetration .

- Cytotoxicity in Cancer Cells :

- Neuroprotective Studies :

Absorption and Distribution

The compound exhibits favorable pharmacokinetic properties, including good absorption due to its lipophilic nature. Studies indicate high permeability across biological membranes, which is crucial for therapeutic efficacy.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound, given its complex stereochemistry and multiple methoxyphenyl substituents?

Answer:

Synthesis optimization requires precise control of stereochemistry and regioselectivity. Critical steps include:

- Chiral dioxolane core formation : Use enantioselective catalysts (e.g., Sharpless asymmetric dihydroxylation) to ensure (4S,5S) configuration .

- Methylene bridge functionalization : Employ reductive amination or alkylation under inert conditions to avoid undesired side reactions with methoxy groups .

- Quaternary ammonium salt formation : Optimize iodide counterion incorporation via ion-exchange chromatography to maintain purity .

Validation via H/C NMR and X-ray crystallography is essential to confirm stereochemical integrity .

Basic: How can researchers verify the structural integrity of this compound, particularly its stereochemical and electronic properties?

Answer:

Use a multi-technique approach:

- X-ray crystallography : Resolve spatial arrangement of the dioxolane core and substituents .

- Vibrational spectroscopy (FTIR/Raman) : Identify methoxy (-OCH) and ammonium peaks, comparing to DFT-calculated spectra for validation .

- NMR anisotropy : Apply NOESY/ROESY to confirm proximity of methyl groups and methoxyphenyl moieties .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M-I]) and isotopic patterns .

Advanced: What computational methods are recommended to predict the compound's reactivity and charge distribution for mechanistic studies?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., methoxyphenyl vs. ammonium centers) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

- Natural Bond Orbital (NBO) analysis : Quantify charge transfer between the dioxolane core and methoxybenzyl groups .

Validate computational results with cyclic voltammetry to correlate HOMO/LUMO gaps with redox behavior .

Advanced: How should researchers address contradictions between experimental data (e.g., NMR splitting patterns) and theoretical predictions?

Answer:

- Dynamic effects : Investigate conformational flexibility via variable-temperature NMR to detect hindered rotation of methoxyphenyl groups .

- Solvent-induced shifts : Re-run DFT calculations with explicit solvent models (e.g., PCM) to account for dielectric effects .

- Crystallographic vs. solution-state discrepancies : Compare X-ray structures with solid-state NMR to resolve packing-induced distortions .

Basic: What stability challenges arise during storage of this iodinated quaternary ammonium compound, and how can they be mitigated?

Answer:

- Light sensitivity : Store in amber vials under argon to prevent iodide dissociation or methoxy group oxidation .

- Hygroscopicity : Use desiccants (e.g., molecular sieves) and monitor water content via Karl Fischer titration .

- Thermal degradation : Conduct TGA-DSC to identify safe temperature thresholds (<100°C) for handling .

Advanced: What strategies enable enantioselective synthesis of derivatives with modified methoxy or tert-butyl groups?

Answer:

- Chiral auxiliaries : Introduce Evans oxazolidinones or Oppolzer sultams during dioxolane functionalization .

- Directed C-H activation : Use palladium catalysts with BINAP ligands for regioselective methoxy substitution .

- Dynamic kinetic resolution : Apply enzymatic catalysts (e.g., lipases) to resolve racemic mixtures during ammonium salt formation .

Advanced: How can AI-driven platforms (e.g., COMSOL Multiphysics) accelerate reaction optimization for this compound?

Answer:

- Parameter screening : Train neural networks on historical kinetic data to predict optimal conditions (e.g., temperature, catalyst loading) .

- Microfluidic simulations : Model mixing efficiency and heat transfer in continuous-flow reactors to scale up synthesis .

- Failure analysis : Use decision trees to diagnose side reactions (e.g., demethylation) from spectral datasets .

Basic: What analytical techniques are critical for assessing purity, given the compound's propensity for byproducts like demethylated analogs?

Answer:

- HPLC-DAD/MS : Separate and quantify demethylated byproducts using C18 columns with 0.1% formic acid in acetonitrile/water .

- Ion chromatography : Detect free iodide ions to assess salt dissociation .

- Elemental analysis : Verify C/H/N ratios to confirm stoichiometry of methoxy and tert-butyl groups .

Advanced: How does the tert-butyl group influence the compound's conformational stability and intermolecular interactions?

Answer:

- Steric effects : The tert-butyl group restricts rotation of the dioxolane ring, stabilizing chair-like conformations (confirmed by DFT) .

- Crystal packing : X-ray data show van der Waals interactions between tert-butyl and methoxyphenyl groups, enhancing lattice stability .

- Solubility trade-offs : While tert-butyl improves lipid solubility, it reduces aqueous dispersibility—critical for formulation studies .

Advanced: What mechanistic insights explain the compound's reactivity in nucleophilic substitution versus elimination pathways?

Answer:

- Steric hindrance : The tert-butyl group disfavors SN2 pathways, promoting E2 elimination unless bulky leaving groups (e.g., tosylates) are used .

- Charge localization : Quaternary ammonium centers stabilize carbocation intermediates, enabling SN1 mechanisms in polar solvents .

- Kinetic isotope effects : Deuterium labeling at methylene bridges reveals rate-determining steps in elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.